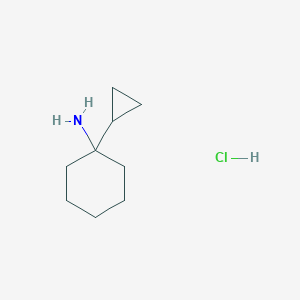

1-Cyclopropylcyclohexan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropylcyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a hydrochloride salt of 1-cyclopropylcyclohexan-1-amine, which is a cycloalkylamine derivative

Méthodes De Préparation

The synthesis of 1-cyclopropylcyclohexan-1-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-bromo-1-cyclopropylcyclohexane, which is then subjected to a Curtius degradation to yield the N-Boc-protected 1-cyclopropylcyclohexan-1-amine. The final step involves deprotection using hydrogen chloride in diethyl ether to obtain this compound .

Analyse Des Réactions Chimiques

1-Cyclopropylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Applications De Recherche Scientifique

1-Cyclopropylcyclohexan-1-amine;hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of amine-related biochemical pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-cyclopropylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells .

Comparaison Avec Des Composés Similaires

1-Cyclopropylcyclohexan-1-amine;hydrochloride can be compared with other cycloalkylamine derivatives, such as:

1-Cyclopropylcyclopropylamine: Similar in structure but with a smaller ring size.

1-Cyclohexylcyclohexan-1-amine: Similar in structure but with a different substituent on the cyclohexane ring.

1-Cyclopropylcyclohexan-1-amine: The free base form without the hydrochloride salt. The uniqueness of this compound lies in its specific structural configuration and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Activité Biologique

1-Cyclopropylcyclohexan-1-amine; hydrochloride (CAS No. 2248336-25-4) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H16N·HCl

- Molecular Weight : 207.27 g/mol

- Structure : The compound features a cyclopropyl group attached to a cyclohexane ring with an amine functional group, contributing to its unique chemical properties.

1-Cyclopropylcyclohexan-1-amine; hydrochloride acts primarily as a monoamine neurotransmitter modulator. Its mechanism may involve:

- Interaction with Receptors : The amine group allows for hydrogen bonding with various receptors, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways.

- Modulation of Synaptic Transmission : By altering the reuptake and release of neurotransmitters, it may exhibit antidepressant or anxiolytic effects.

Biological Activities

The biological activities of 1-Cyclopropylcyclohexan-1-amine; hydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant | Potential modulation of serotonin and norepinephrine levels. |

| Anxiolytic | May reduce anxiety through central nervous system interactions. |

| Antimicrobial | Preliminary studies suggest some antimicrobial properties. |

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-Cyclopropylcyclohexan-1-amine; hydrochloride:

-

Antidepressant Activity :

- A study evaluated the compound's effects on rodent models of depression. Results indicated significant reductions in immobility time in the forced swim test, suggesting antidepressant-like effects.

-

Anxiolytic Effects :

- In another study, the compound was administered to mice subjected to elevated plus-maze tests, showing increased time spent in open arms, indicative of reduced anxiety levels.

-

Antimicrobial Properties :

- Research conducted on bacterial strains revealed that 1-Cyclopropylcyclohexan-1-amine; hydrochloride exhibited inhibitory effects against certain pathogens, although further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Cyclopropylcyclohexan-1-amine; hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 2-Methoxypyridine | Mild antidepressant effects | Lacks cyclopropyl structure |

| 5-Methyl-2-methoxypyridine | Antimicrobial activity | Simpler structure without cyclohexane ring |

| 3-(Cyclopropyl)aniline | Similar receptor interactions | Different substituents affecting potency |

Propriétés

IUPAC Name |

1-cyclopropylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-9(8-4-5-8)6-2-1-3-7-9;/h8H,1-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFGOIUWPIYSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.